molecular formula C7H3ClN4 B13003456 8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile

8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile

Cat. No.: B13003456
M. Wt: 178.58 g/mol
InChI Key: IJASHXDQFDVNKM-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H3ClN4. It is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological and chemical properties. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.

Scientific Research Applications

8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloroimidazo[1,2-a]pyrazine
  • 8-Chloroimidazo[1,5-a]pyridine
  • 8-Chloroimidazo[1,5-a]pyrimidine

Uniqueness

8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile is unique due to the presence of the cyano group at the 3-position, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

8-chloroimidazo[1,5-a]pyrazine-3-carbonitrile

InChI

InChI=1S/C7H3ClN4/c8-7-5-4-11-6(3-9)12(5)2-1-10-7/h1-2,4H

InChI Key

IJASHXDQFDVNKM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C#N)C(=N1)Cl

Origin of Product

United States

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